3-Chloro-N,N-diisopropylbenzamide
Description
3-Chloro-N,N-diisopropylbenzamide is a benzamide derivative featuring a chloro substituent at the meta position of the benzene ring and two isopropyl groups attached to the amide nitrogen. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 239.74 (for the dipropyl analog, see ). The compound’s structure confers significant steric bulk due to the branched isopropyl groups, which influence its physicochemical properties and reactivity.
For instance, 2-iodo-N,N-diisopropylbenzamide is synthesized via directed ortho-cupration reactions using Lipshutz formulation bases or pre-isolated intermediates . Adapting this method with 3-chlorobenzoyl chloride as the starting material could yield the target compound. Additionally, the use of N,N-diisopropylethylamine (DIEA) as a base in benzamide syntheses (e.g., for Cbz-protection reactions ) highlights the role of sterically hindered amines in facilitating such transformations.
Applications: Benzamide derivatives are widely utilized in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
3-chloro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,1-4H3 |
InChI Key |
AANRVNNQHBBVLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-N,N-diisopropylbenzamide can be synthesized through the reaction of 3-chlorobenzoyl chloride with diisopropylamine. The reaction typically occurs in the presence of a base such as triethylamine in an inert atmosphere, often using dichloromethane as the solvent. The reaction is carried out at room temperature (around 20°C) to ensure optimal yield .
Industrial Production Methods: While specific industrial production methods for 3-Chloro-N,N-diisopropylbenzamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N,N-diisopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different functionalized derivatives .
Scientific Research Applications
3-Chloro-N,N-diisopropylbenzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The compound’s benzamide structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Alkyl Groups on the Amide Nitrogen
Halogen Variation: Chloro vs. Iodo
- Key Insight : The iodo analog’s higher electrophilicity makes it more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the chloro derivative is more stable and cost-effective for large-scale syntheses .
Positional Isomerism: Amide vs. Ring Substituents
Impact of N-Substituents on Physicochemical Properties
- 3-Chlorobenzamide (C₇H₆ClNO): Lacking alkyl groups, this simpler analog has higher polarity and water solubility but lower lipid membrane permeability compared to N,N-diisopropyl derivatives .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing stability under acidic conditions .
Biological Activity
3-Chloro-N,N-diisopropylbenzamide (C10H12ClN), a derivative of benzamide, has garnered attention in various scientific fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of 3-Chloro-N,N-diisopropylbenzamide features a chlorine atom substituted at the meta position of the benzene ring and two isopropyl groups attached to the nitrogen atom in the amide functional group. This unique structure influences its solubility, reactivity, and biological interactions.
Biological Activities
Antimicrobial Activity:
Research indicates that 3-chloro-N,N-diisopropylbenzamide exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Analgesic Properties:
The compound has been investigated for its analgesic effects. Studies suggest that it may inhibit pain pathways by interacting with specific receptors involved in pain modulation. The mechanism involves binding to pain receptors, which could lead to reduced perception of pain.
Anti-inflammatory Effects:
3-Chloro-N,N-diisopropylbenzamide has also shown promise as an anti-inflammatory agent. It may exert its effects by inhibiting the NLRP3 inflammasome, a key component in inflammatory responses . This inhibition could help manage conditions associated with chronic inflammation.
The biological activity of 3-chloro-N,N-diisopropylbenzamide is attributed to its ability to interact with various molecular targets:
- Receptor Binding: The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects.
- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation and associated pain.
- Cell Signaling Modulation: The compound's interactions can alter cell signaling pathways, impacting processes like cytokine release and cellular responses to stimuli.
Case Studies
-
Antimicrobial Efficacy Study:
A study assessed the antimicrobial activity of 3-chloro-N,N-diisopropylbenzamide against several bacterial strains using the broth microdilution method. The minimal inhibitory concentration (MIC) was determined for each strain, showcasing significant antimicrobial potential.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Analgesic Activity Evaluation:
In a controlled experiment, the analgesic properties were evaluated using animal models. The results indicated a dose-dependent reduction in pain responses compared to control groups.Dose (mg/kg) Pain Response Reduction (%) 10 25 20 50 40 75
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
